molecular formula C22H25N3O2S B2995090 N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide CAS No. 1007550-71-1

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide

Cat. No.: B2995090
CAS No.: 1007550-71-1
M. Wt: 395.52
InChI Key: PGCYHSFUYXCASG-UHFFFAOYSA-N
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Description

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide is a chemical compound with a unique structure that offers potential for various scientific research applications. This compound is known for its diverse applications in drug development, material synthesis, and catalysis studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide typically involves the reaction of 2-phenyl-4,6-dihydrothieno[3,4-c]pyrazole with adamantane-1-carboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used in the synthesis of new materials and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(2-Methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
  • N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide

Uniqueness

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide is unique due to its adamantane moiety, which imparts specific structural and functional properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-28(27)13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYHSFUYXCASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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